molecular formula C11H11NO2S B11721786 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile

Cat. No.: B11721786
M. Wt: 221.28 g/mol
InChI Key: NNTBXGUGSRGZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile is an organic compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a methylsulfonyl group and a nitrile group. It is a useful research chemical and has applications in various fields of science.

Preparation Methods

The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile typically involves the reaction of 3-(methylsulfonyl)benzyl chloride with cyclopropanecarbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and nitrile group can participate in binding interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methylsulfonyl group can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile can be compared with similar compounds such as:

    1-Phenyl-1-cyclopropanecarbonitrile: This compound lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.

    1-(3-Methylsulfonylphenyl)cyclopropane-1-carbonitrile: This is a closely related compound with similar structural features but may differ in its reactivity and applications due to slight variations in its molecular structure.

The uniqueness of this compound lies in its combination of a cyclopropane ring, nitrile group, and methylsulfonyl group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H11NO2S/c1-15(13,14)10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3

InChI Key

NNTBXGUGSRGZSQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.